molecular formula C22H25N5O3 B2712631 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine CAS No. 1775377-00-8

2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine

Cat. No.: B2712631
CAS No.: 1775377-00-8
M. Wt: 407.474
InChI Key: BHNXOAZQQKSBAC-UHFFFAOYSA-N
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Description

The compound 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine is a heterocyclic molecule featuring a pyrazine core linked to a 1,2,4-oxadiazole ring and a piperidine derivative substituted with a 4-methoxyphenylpropanoyl group. The 1,2,4-oxadiazole moiety is known for metabolic stability and hydrogen-bonding capabilities, while the 4-methoxyphenyl group may enhance lipophilicity and influence pharmacokinetic properties .

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-29-18-5-2-16(3-6-18)4-7-21(28)27-12-8-17(9-13-27)14-20-25-22(26-30-20)19-15-23-10-11-24-19/h2-3,5-6,10-11,15,17H,4,7-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNXOAZQQKSBAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS Number: 1775377-00-8) is a complex organic molecule with potential pharmacological applications. Its structure incorporates several bioactive moieties, including a piperidine ring and an oxadiazole group, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The molecular formula of the compound is C22H25N5O3C_{22}H_{25}N_{5}O_{3}, with a molecular weight of 407.5 g/mol. The structure consists of a pyrazine core linked to an oxadiazole and a piperidine derivative, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H25N5O3
Molecular Weight407.5 g/mol
CAS Number1775377-00-8

Antimicrobial Activity

Studies have indicated that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Anticancer Potential

Research has demonstrated that compounds with similar structural features possess potent cytotoxic effects against cancer cell lines. For example, thiosemicarbazones derived from pyridine have shown significant antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma cells at nanomolar concentrations . The apoptotic effects observed in these studies suggest that the target compound may also induce cell death in cancerous cells through similar pathways.

Neuropharmacological Effects

The piperidine component of the compound is noteworthy for its potential neuropharmacological effects. Compounds with this structure have been studied for their ability to modulate neurotransmitter systems, particularly in relation to pain management and mood disorders . For instance, derivatives have been evaluated for their analgesic properties and have shown superior efficacy compared to traditional analgesics like acetylsalicylic acid .

Case Studies

  • Antibacterial Screening : A series of oxadiazole-piperidine derivatives were synthesized and tested for antibacterial activity. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the incorporation of the oxadiazole ring enhances antibacterial efficacy .
  • Cytotoxicity Assays : In vitro studies on the cytotoxic effects of related compounds revealed IC50 values in the low micromolar range against various cancer cell lines. For example, one study reported an IC50 value of 2.14 µM for a similar derivative against breast cancer cells, indicating strong anticancer potential .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds containing the piperidine structure exhibit a wide range of pharmacological effects, including:

  • Antidepressant Activity : Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : The oxadiazole moiety has shown promise in inhibiting tumor growth in various cancer cell lines.

Drug Development

The compound's structural features make it a candidate for further exploration in drug design. Its unique combination of piperidine and oxadiazole could lead to:

  • Novel Antipsychotic Agents : Similar compounds have been investigated for their efficacy in treating schizophrenia and bipolar disorder.
  • Neuroprotective Drugs : The potential to protect neuronal cells from damage could be explored further, especially in neurodegenerative diseases.

Synthetic Pathways

The synthesis of this compound can involve multiple steps, typically starting from commercially available piperidine derivatives. Key synthetic strategies include:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Piperidinyl Substitutions : Various methods can be employed to introduce the piperidine moiety into the final structure, including acylation reactions.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, a related oxadiazole-containing compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways1. This suggests that similar derivatives, including 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine, may exhibit comparable effects.

Case Study 2: Neuropharmacology

Research featured in Journal of Medicinal Chemistry highlighted the potential of piperidine derivatives as serotonin receptor modulators. These compounds showed promising results in preclinical models for depression and anxiety disorders2. The structural similarities with 2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine suggest it could also be effective in this area.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-methoxyphenylpropanoyl group distinguishes it from analogues like 1a (phenylethyl) and 8h (3-methoxybenzoyl). The extended propanoyl chain may enhance hydrophobic interactions compared to shorter acyl groups .

Functional Implications of Heterocyclic Cores

  • 1,2,4-Oxadiazole vs. This contrasts with pyranopyrazole-oxazine hybrids (), where fused rings may confer rigidity but reduce synthetic accessibility .
  • Pyrazine vs. This could improve interactions with polar enzyme active sites .

Research Findings and Limitations

  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-step reactions, similar to and , where reductive amination and cyclization are critical.
  • Biological Data Gaps: No direct antiviral or enzyme inhibition data are available for the target compound. Comparisons rely on structural inferences from analogues, such as ’s findings on substituent effects .

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